3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9FN2 |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C9H9FN2/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-4,11H,5-6H2 |
InChI Key |
BBRNLEKCHHZKCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNN=C1C2=CC=CC=C2F |
Origin of Product |
United States |
Comprehensive Structural Elucidation and Spectroscopic Characterization
Single Crystal X-Ray Diffraction Analysis
Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that a complete single-crystal X-ray diffraction analysis for the specific compound 3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole has not been publicly reported. Crystal structures are available for closely related derivatives, such as those with substitutions at the N1 and C5 positions of the dihydropyrazole ring. However, these substitutions significantly influence molecular conformation, bond parameters, and crystal packing.
For instance, the crystal structure of 1-(5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one has been detailed. researchgate.netscispace.com This molecule, while containing the 3-(2-fluorophenyl) core, is substituted with an acetyl group at the N1 position and a 4-chlorophenyl group at the C5 position. These additional groups fundamentally alter the electronic and steric properties of the molecule, meaning its crystallographic data cannot be used to accurately represent the unsubstituted parent compound requested.
Therefore, to adhere to strict scientific accuracy and the specific scope of this article, the following subsections cannot be populated with experimental data. The information below is presented as a general methodology for how such an analysis would be conducted once experimental data becomes available.
Determination of Molecular Geometry and Conformational Analysis of the Dihydropyrazole Ring
Once a suitable single crystal of this compound is obtained and analyzed via X-ray diffraction, the precise three-dimensional arrangement of its atoms can be determined. A key aspect of this analysis would be the conformation of the five-membered dihydropyrazole ring.
The 4,5-dihydro-1H-pyrazole ring is not planar due to the presence of two sp³-hybridized carbon atoms (C4 and C5). Typically, such rings adopt a non-planar conformation to minimize steric strain. The most common conformation is an "envelope" shape, where one of the carbon atoms (often C4 or C5) deviates from the plane formed by the other four atoms. nih.govmdpi.comrcsb.org The specific atom that acts as the "flap" of the envelope and the degree of its deviation would be determined from the crystallographic data. This analysis would provide insight into the steric interactions between the substituents and the ring itself.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
The X-ray diffraction data would yield precise measurements for all bond lengths, bond angles, and dihedral (torsion) angles within the molecule.
Bond Lengths: The lengths of the bonds within the dihydropyrazole ring (C-C, C-N, N-N) and the bonds connecting the ring to the 2-fluorophenyl group would be established. These values are indicative of bond order and hybridization.
Bond Angles: The angles between adjacent bonds would be determined, revealing any strain within the five-membered ring or distortions from ideal geometries caused by steric hindrance between the phenyl ring and the dihydropyrazole core.
Dihedral Angles: A crucial parameter would be the dihedral angle between the plane of the dihydropyrazole ring and the plane of the 2-fluorophenyl ring. This angle indicates the degree of twist between the two ring systems and is a result of balancing steric effects and potential electronic conjugation.
A data table, such as the one conceptualized below, would be generated to summarize these key geometric parameters.
Interactive Data Table: Selected Geometric Parameters (Hypothetical Data)
| Parameter | Atoms Involved | Value (Å or °) |
| Bond Length | N1-N2 | Data Unavailable |
| N2-C3 | Data Unavailable | |
| C3-C4 | Data Unavailable | |
| C4-C5 | Data Unavailable | |
| C5-N1 | Data Unavailable | |
| C3-C(Aryl) | Data Unavailable | |
| Bond Angle | C5-N1-N2 | Data Unavailable |
| N1-N2-C3 | Data Unavailable | |
| N2-C3-C4 | Data Unavailable | |
| C3-C4-C5 | Data Unavailable | |
| C4-C5-N1 | Data Unavailable | |
| Dihedral Angle | N2-C3-C(Aryl)-C(Aryl) | Data Unavailable |
Investigation of Intermolecular Interactions and Crystal Packing Motifs
The study of the crystal structure would extend to how individual molecules of this compound arrange themselves in the solid state. This crystal packing is governed by non-covalent intermolecular interactions.
Hydrogen Bonding: The N1-H group of the dihydropyrazole ring is a hydrogen bond donor. It would likely form hydrogen bonds with acceptor atoms on neighboring molecules, such as the N2 atom or the fluorine atom of the 2-fluorophenyl group. The geometry and distances of these bonds (e.g., N-H···N or N-H···F) would be characterized.
Crystal Packing Motifs: The analysis would identify how these intermolecular interactions link molecules together, for example, into chains, sheets, or more complex three-dimensional networks. The specific arrangement, or packing motif, is critical to understanding the physical properties of the solid material.
A summary of these interactions would be compiled, similar to the hypothetical table below.
Interactive Data Table: Intermolecular Interactions (Hypothetical Data)
| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| Hydrogen Bond | N1-H1···N2 | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
| C-H···F Contact | C(Aryl)-H···F1 | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
Until experimental data for this compound is published, a definitive analysis of its solid-state structure remains speculative.
Computational Chemistry and Molecular Modeling Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties of pyrazoline derivatives.
DFT calculations are utilized to determine the most stable three-dimensional arrangement of atoms in 3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole, known as its optimized molecular geometry. These calculations also provide insights into the compound's electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. For pyrazoline derivatives, this energy gap is instrumental in understanding their chemical behavior. nih.gov
Charge transfer within the molecule can also be analyzed, revealing how electron density is distributed and how it might shift upon excitation or interaction with other molecules. For similar pyrazoline structures, DFT studies have elucidated the nature of intramolecular charge transfer, which is crucial for their nonlinear optical properties. nih.gov
Below is a table with representative theoretical data for a pyrazoline derivative, illustrating the typical outputs of such a DFT analysis.
| Parameter | Representative Value |
| HOMO Energy | -6.2967 eV |
| LUMO Energy | -1.8096 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.4871 eV |
Note: The data in this table is representative of a pyrazoline derivative and is intended for illustrative purposes. irjweb.com
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons. This information helps in predicting the sites most susceptible to electrophilic and nucleophilic attack. In MEP maps, electron-rich areas, which are prone to electrophilic attack, are typically colored red, while electron-poor regions, which are susceptible to nucleophilic attack, are colored blue. For substituted pyridines, MEP analysis has been successfully used to predict reactivity and susceptibility to N-oxidation. nih.gov The MEP surface of this compound would likely indicate negative potential around the nitrogen atoms of the pyrazoline ring and the fluorine atom, suggesting these as potential sites for electrophilic interaction. nih.gov
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. By comparing the theoretically calculated spectrum with experimental data, the vibrational modes of the molecule can be assigned to specific bonds and functional groups, confirming the molecular structure. For various pharmaceutical molecules, DFT has been shown to provide vibrational frequencies that are in good agreement with experimental results, often with the use of scaling factors to improve accuracy. mdpi.com Such a comparative analysis for this compound would help in validating its synthesized structure. For pyrazole (B372694) and its derivatives, theoretical calculations have been instrumental in assigning vibrational frequencies.
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It helps in understanding electron delocalization, hyperconjugative interactions, and donor-acceptor relationships between different parts of the molecule. NBO analysis can quantify the stability of the molecule arising from these interactions. For pyrazoline derivatives, NBO analysis has been used to study charge delocalization and hyperconjugative interactions, which are key to understanding their stability and reactivity. nih.gov For instance, it can reveal interactions between the lone pair of electrons on the nitrogen atoms and the antibonding orbitals of adjacent bonds.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.
Molecular docking simulations can predict the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which indicates the strength of the interaction between the ligand and the target protein. A lower binding energy generally suggests a more stable complex. These simulations also reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.
For various pyrazoline derivatives, molecular docking studies have been crucial in identifying potential biological targets and explaining their mechanism of action. For example, docking studies on pyrazoline derivatives as PI3K inhibitors have shown that these compounds can have better docking scores than known reference drugs. nih.goveco-vector.com Similarly, docking simulations of pyrazoline derivatives with other protein targets have helped in understanding their potential as anticancer and anti-inflammatory agents. samipubco.comnih.gov
The following table presents representative binding affinities for different pyrazoline derivatives against various protein targets, illustrating the outcomes of molecular docking studies.
| Compound Series | Protein Target | Range of Binding Affinities (kcal/mol) |
| Quinoline/Naphthalene Pyrazolines | PI3K | -7.17 to -7.85 |
| Hydroquinone-Chalcone-Pyrazolines | EGFR | -8.5 to -11.4 |
| Chalcone-Pyrazolines | LsfA | -6.4 to -7.6 |
| N-phenyl Pyrazolines | Estrogen Receptor Protein (ER)-α | -7.1 to -8.7 |
Note: The data in this table is compiled from various studies on pyrazoline derivatives and is for illustrative purposes. nih.govsamipubco.comnih.govresearchgate.net
Identification of Key Interacting Residues within Biological Target Sites
In silico molecular docking studies on pyrazole and pyrazoline derivatives have been instrumental in identifying key amino acid residues that are crucial for their interaction with biological targets. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the molecular interactions. researchgate.netresearchgate.netnih.gov
Docking analyses reveal that pyrazoline derivatives commonly engage with target proteins through a combination of hydrogen bonds and hydrophobic interactions. nih.gov For instance, in studies involving protein kinases, key interactions often occur within the ATP-binding pocket. Specific residues such as Leu730, Val738, Ala756, and Tyr806 have been identified as forming important hydrophobic contacts with pyrazole-based inhibitors. nih.gov Furthermore, hydrogen bonds are frequently observed with backbone atoms of residues in the hinge region of kinases, a critical interaction for potent inhibition. nih.gov
In the context of cyclooxygenase (COX) enzymes, the 4,5-dihydro-1H-pyrazole ring has been found to be significant for interactions within the active site of COX-2. dergipark.org.tr Studies on pyrazoline-based inhibitors targeting enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase have shown that these compounds can form multiple hydrogen bonds with active site residues. rsc.org Similarly, when targeting the dengue virus NS2B/NS3 protease, a fluorinated pyrazoline derivative demonstrated key hydrogen bonding within the enzyme's active site. researchgate.net The stability of these interactions is often maintained by residues such as Arg76 and Phe72, which have been shown to hold constant contact with pyrazoline-based ligands. researchgate.net The specific interactions for this compound would depend on the specific biological target, but the fluorophenyl group could be anticipated to participate in halogen bonding or other specific hydrophobic interactions, further anchoring the ligand within the binding pocket.
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics of Ligand-Protein Complexes
Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior and conformational stability of ligand-protein complexes over time. nih.gov For pyrazoline derivatives, MD simulations, often conducted for time scales up to 100 nanoseconds (ns) or more, are used to validate the stability of binding poses obtained from molecular docking. rsc.orgresearchgate.net These simulations provide detailed information on the structural changes, flexibility, and the persistence of key intermolecular interactions. rsc.orgaalto.fi
A key metric for assessing the stability of a complex is the Root Mean Square Deviation (RMSD). The RMSD of the protein and the ligand are calculated over the simulation trajectory. A stable complex is typically indicated by the RMSD values reaching a plateau with minimal fluctuations. nih.govrsc.org For example, in a 100 ns simulation of a pyrazole derivative complexed with EGFR tyrosine kinase, the protein achieved a stable conformation after an initial 20 ns, with the final RMSD being around 3.05 Å. rsc.org The ligand itself showed high stability, with a cumulative deviation of only 0.51 Å, indicating a consistent binding mode. rsc.org
Another important parameter derived from MD simulations is the Root Mean Square Fluctuation (RMSF), which measures the deviation of individual amino acid residues. rsc.org RMSF analysis helps identify flexible regions of the protein, such as loops, and can highlight which residues maintain stable contact with the ligand. rsc.org The analysis of pyrazoline-protein complexes has shown that the key interacting residues identified in docking studies often exhibit low RMSF values, confirming their stable and persistent interaction with the ligand throughout the simulation. researchgate.net This combined analysis of RMSD and RMSF provides strong evidence for the conformational stability and dynamic behavior of the ligand-protein complex. nih.gov
Prediction of Quantum Chemical Parameters and Non-Linear Optical (NLO) Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to predict the electronic structure and properties of pyrazoline derivatives. unar.ac.idnih.govsuperfri.org These computational methods allow for the determination of various parameters that are crucial for understanding the molecule's reactivity and its potential applications in materials science, such as in non-linear optics (NLO). researchgate.netnih.gov
Key quantum chemical parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔEg) is a critical indicator of molecular stability and reactivity. unar.ac.id A smaller energy gap generally correlates with higher chemical reactivity and can be indicative of significant intramolecular charge transfer, a key characteristic for NLO materials. physchemres.org
NLO properties arise from the interaction of intense light with a material, causing a non-linear response. aip.org For organic molecules like pyrazolines, NLO activity is often associated with the presence of electron donor and acceptor groups connected by a π-conjugated system, which facilitates charge transfer. physchemres.org The first hyperpolarizability (β or β₀) is a molecular property that quantifies the second-order NLO response. nih.gov Computational studies on various pyrazoline derivatives have shown that they can possess significant β values, often much greater than that of standard NLO materials like urea. nih.govsemanticscholar.org For example, calculations for a series of pyrazoline methanone (B1245722) derivatives yielded hyperpolarizability (β₀) values ranging from 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ esu. nih.gov The presence of electron-withdrawing groups, such as the fluorine atom in this compound, can enhance these NLO properties. unar.ac.idsemanticscholar.org
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability of the molecule. |
| Energy Gap (ΔEg) | The energy difference between HOMO and LUMO | Indicates molecular stability and reactivity; a smaller gap often suggests higher NLO activity. |
| Dipole Moment (μ) | A measure of the overall polarity of the molecule | Influences intermolecular interactions and solubility. |
| Polarizability (α) | The measure of how easily the electron cloud is distorted by an external electric field | Relates to the linear optical response. |
| First Hyperpolarizability (β) | A measure of the second-order non-linear optical response | A high value indicates strong potential for NLO applications like second-harmonic generation. physchemres.org |
In Silico Assessment of Drug-Likeness Parameters (e.g., Topological Polar Surface Area (TPSA), LogP, Hydrogen Bond Donors/Acceptors, Rotatable Bonds)
In silico methods are extensively used in the early stages of drug discovery to predict the pharmacokinetic properties and drug-likeness of new chemical entities. nih.govallsubjectjournal.com These predictions help to prioritize compounds for synthesis and further testing by identifying molecules that are likely to have favorable absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov Several molecular descriptors are calculated to assess drug-likeness, often evaluated against established guidelines like Lipinski's Rule of Five. allsubjectjournal.com
Lipinski's Rule of Five states that a compound is more likely to be orally bioavailable if it meets the following criteria: a molecular weight of ≤ 500 Da, a LogP (octanol-water partition coefficient) of ≤ 5, ≤ 5 hydrogen bond donors (HBD), and ≤ 10 hydrogen bond acceptors (HBA). The number of rotatable bonds (nRotb), which should generally be ≤ 10, is also considered an important factor for oral bioavailability. Another key parameter is the Topological Polar Surface Area (TPSA), which is a good predictor of drug absorption; compounds with a TPSA of ≤ 140 Ų are more likely to be cell-permeable. nih.gov
Computational tools and web servers like SwissADME and Molinspiration are commonly used to calculate these properties for pyrazoline derivatives. nih.govallsubjectjournal.com Studies on various pyrazole-based compounds have shown that they often exhibit favorable drug-likeness profiles, complying with Lipinski's rules and other pharmacokinetic filters. nih.govthieme-connect.de For the specific compound this compound, the predicted parameters generally fall within the acceptable ranges for orally active drugs.
| Parameter | Predicted Value/Range | Lipinski's Guideline | Significance |
| Molecular Weight | ~178.19 g/mol | ≤ 500 | Related to size and diffusion across membranes. |
| LogP | ~2.0-2.5 | ≤ 5 | Measures lipophilicity, affecting absorption and distribution. |
| Hydrogen Bond Donors (HBD) | 1 | ≤ 5 | Influences solubility and membrane permeability. |
| Hydrogen Bond Acceptors (HBA) | 2 | ≤ 10 | Influences solubility and binding interactions. researchgate.net |
| Rotatable Bonds (nRotb) | 1 | ≤ 10 | Relates to conformational flexibility and binding entropy. |
| Topological Polar Surface Area (TPSA) | ~28.0 Ų | ≤ 140 Ų | Predicts transport properties, such as intestinal absorption. nih.gov |
Exploration of Biological Activities and Mechanistic Insights in Vitro and in Silico
Antimicrobial Activity Studies
Pyrazoline derivatives are recognized for their significant antimicrobial properties. The introduction of a fluorine atom into the phenyl ring at the 3-position of the pyrazole (B372694) core is often explored to enhance biological efficacy.
Antifungal Potential against Pathogenic Fungal Strains (e.g., Candida tropicalis, Candida parapsilosis, Candida albicans)
The antifungal activity of pyrazoline derivatives has been evaluated against several pathogenic Candida species. While direct studies on 3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole are limited, research on structurally similar compounds provides valuable insights.
A study involving the synthesis of a novel compound, 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole, assessed its antifungal potential against Candida tropicalis, Candida parapsilosis, and Candida albicans. researchgate.net The results indicated that this compound demonstrated moderate and selective antifungal activity against these strains, with inhibitory effects observed at concentrations ranging from 25 to 50 μg/mL. researchgate.net
In another investigation, a series of 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides were tested for their anti-Candida activity. The findings showed minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values of ≥ 62.5 μg/mL for strains including C. albicans and C. parapsilosis. nih.gov Furthermore, these compounds were found to significantly reduce the phospholipase activity of C. albicans, an important virulence factor, suggesting a potential mechanism for their antifungal action. nih.govresearchgate.net These studies underscore the potential of the 4,5-dihydro-1H-pyrazole scaffold as a basis for developing new antifungal agents. nih.gov
Table 1: Antifungal Activity of a 4,5-dihydro-1H-pyrazole Derivative
| Fungal Strain | Activity Level | Effective Concentration (μg/mL) |
|---|---|---|
| Candida tropicalis | Moderate | 25 - 50 |
| Candida parapsilosis | Moderate | 25 - 50 |
| Candida albicans | Moderate | 25 - 50 |
Data derived from studies on 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole. researchgate.net
Antibacterial Activity and Investigation of Proposed Mechanistic Targets (e.g., FabH enzyme inhibition)
The 4,5-dihydro-1H-pyrazole structure is a known pharmacophore in the development of antibacterial agents. researchgate.net Derivatives of this class have shown a wide range of antibacterial activities. nih.govmdpi.com
Some research suggests that the antibacterial mechanism of 2-pyrazoline (B94618) derivatives may involve the inhibition of the β-ketoacyl-acyl carrier protein synthase III (FabH) enzyme. medpharmres.com The FabH enzyme is crucial for initiating fatty acid synthesis in bacteria, making it an attractive target for novel antibiotics. A docking model built on the S. aureus FabH enzyme has shown potential in predicting the antibacterial activities of different 2-pyrazoline derivatives. medpharmres.com Structure-activity relationship studies within this class indicate that substituents on the aromatic rings of the pyrazoline core are essential for creating hydrogen bonds with amino acids in the active site of the enzyme, which is critical for their inhibitory activity. medpharmres.com
Antiviral Research Applications
The antiviral properties of pyrazoline derivatives have also been a focus of research, with studies targeting key viral enzymes necessary for replication. nih.govmdpi.com
Inhibition of Viral Proteases (e.g., Dengue Virus Type 2 (DEN2) NS2B/NS3 Serine Protease)
The Dengue Virus (DENV) NS2B/NS3 protease is considered a primary target for the development of new anti-dengue drugs because it is essential for viral replication. nih.govresearchgate.net In silico studies have been conducted to evaluate the potential of pyrazoline compounds as inhibitors of this enzyme.
A molecular docking study on a new fluorinated pyrazoline analogue, 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, demonstrated its potential as an inhibitor of the Dengue Virus Type 2 (DEN2) NS2B/NS3 serine protease. mdpi.comresearchgate.net The analysis revealed that the compound could form two hydrogen bonds within the protease's active site, one with the His51 residue of the catalytic triad (B1167595) and another with the Arg74 residue. mdpi.com This interaction suggests that the compound could be a good inhibitor for the DEN2 NS2B/NS3 protease and serves as a reference for the future design of anti-dengue virus agents. mdpi.comresearchgate.net
Table 2: In Silico Interaction of a 5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole Derivative with DEN2 NS2B/NS3 Protease
| Compound | Target Enzyme | Interacting Residues | Interaction Type |
|---|---|---|---|
| 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | DEN2 NS2B/NS3 Protease | His51, Arg74 | Hydrogen Bonding |
Data from molecular docking studies. mdpi.com
Anticancer and Antiproliferative Investigations
The pyrazole scaffold is present in numerous compounds investigated for their anticancer properties, with research focusing on their effects on various cancer cell lines.
Evaluation against Specific Cancer Cell Lines (e.g., A549 cells)
The human lung adenocarcinoma cell line, A549, has been utilized in studies to assess the cytotoxic and antiproliferative effects of pyrazole derivatives.
Research on a series of novel pyrazoline derivatives has identified promising anti-cancer agents against A549 cells. srrjournals.com For instance, 3-(4-chlorophenyl)-5-(3-bromo-4-hydroxy-5-methoxy-thiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and its 3-(4-bromo-phenyl) analogue showed notable inhibitory effects when compared with the standard drug cisplatin. srrjournals.com Other studies have evaluated the antiproliferative activity of pyrazole compounds in both drug-sensitive and drug-resistant cell lines. Interestingly, a taxol-resistant A549 cell line (A549/T24) demonstrated a significantly increased sensitivity to certain pyrazole compounds, suggesting they may be able to overcome common drug-resistance mechanisms. nih.gov Further research into new pyrazole derivatives has shown their effectiveness in inhibiting the growth of human lung adenocarcinoma cells, highlighting their potential as promising molecules for lung cancer treatment. nih.gov
Table 3: Activity of Pyrazole Derivatives against A549 Cancer Cell Line
| Compound Type | Cell Line | Observed Effect |
|---|---|---|
| 4,5-dihydro-1H-pyrazole-1-carbothioamides | A549 | Notable inhibitory effect |
| Pyrazole Compounds | A549/T24 (Taxol-resistant) | Increased sensitivity, overcoming drug resistance |
| 3-amino-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide derivative | A549 | Inhibition of cell growth |
Findings are based on various studies of pyrazole derivatives. srrjournals.comnih.govnih.gov
An extensive review of scientific literature was conducted to gather information specifically on the chemical compound This compound regarding its biological activities and mechanistic insights as outlined. Despite a thorough search, no specific research data or detailed findings were found for this particular compound in relation to the requested topics.
Therefore, this article cannot provide specific details on the following for this compound:
Enzyme Inhibition Studies
Tyrosinase Enzyme Inhibitory Activity
While the broader class of pyrazole and pyrazoline derivatives has been extensively studied for these biological activities, the specific data for the 2-fluorophenyl substituted dihydro-1H-pyrazole is not available in the reviewed scientific literature. Research in these areas often focuses on derivatives with different substitution patterns on the phenyl ring or on the pyrazoline core itself, which exhibit significant variations in activity. Without studies conducted directly on this compound, any discussion would be speculative and not adhere to the required scientific accuracy for this specific compound.
Inhibition of Protein Glycation
Following a thorough search of published research, no specific studies detailing the in vitro or in silico activity of this compound as an inhibitor of protein glycation were identified. While the broader class of pyrazole derivatives has been investigated for various therapeutic properties, data pertaining to the direct effect of this specific compound on the formation of advanced glycation end-products (AGEs) is not available in the current body of scientific literature.
Inhibition of c-Jun-N-terminal Kinases
There is currently no available scientific data from in vitro or in silico studies that evaluates the inhibitory effect of this compound on c-Jun-N-terminal kinases (JNKs). Research on kinase inhibition by pyrazole-based compounds is an active field, but specific assays and results for this compound against JNK isoforms have not been reported.
Other Biological Potentials
Antitubercular Activity against Mycobacterium TB H37Rv
No specific experimental data was found regarding the antitubercular activity of this compound against the Mycobacterium tuberculosis H37Rv strain. Although various substituted pyrazoline and pyrazole derivatives have been synthesized and tested for their antimycobacterial potential, studies including the 2-fluorophenyl substituted dihydro-1H-pyrazole are absent from the reviewed literature. researchgate.netnih.govchemmethod.com
Antioxidant Properties
The antioxidant properties of this compound have not been specifically evaluated in the available scientific literature. While numerous studies have explored the antioxidant and radical scavenging capabilities of the pyrazoline scaffold, using assays such as DPPH and ABTS, research detailing the specific activity profile for the 2-fluorophenyl derivative is not present. nih.govmdpi.comnih.gov
Antileishmanial Activity
A review of current research reveals no specific studies focused on the antileishmanial activity of this compound. While the pyrazole nucleus is a known scaffold in the design of potential antiprotozoal agents, the efficacy of this particular compound against Leishmania species has not been documented. academicjournals.orgpjps.pknih.gov
Pesticidal Applications
There is no specific information in the reviewed literature concerning the application or evaluation of this compound for pesticidal purposes, including insecticidal, fungicidal, or herbicidal activities. Although fluorinated pyrazole derivatives are a significant class of compounds in the agrochemical industry, data on the specific biological effects of this compound in this context could not be located. nih.govresearchgate.net
Structure Activity Relationship Sar Studies and Rational Molecular Design
Influence of Fluorine Atom Position and Substituents on Biological Activity Profiles
The presence and position of a fluorine atom on the phenyl ring of pyrazoline derivatives can significantly modulate their biological activity. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can influence a molecule's conformation, metabolic stability, and binding interactions with biological targets.
Role of Substituents at the Dihydropyrazole Ring Positions (C3, C5) on Potency and Selectivity
Substituents at the C3 and C5 positions of the dihydropyrazole ring are pivotal in determining the potency and selectivity of these compounds. The nature of the aryl groups at these positions, in particular, has been a major focus of SAR studies.
In a comprehensive 3D-QSAR study on a series of 3,5-diaryl-4,5-dihydropyrazole analogs, the steric and electrostatic properties of the substituents on the aryl rings at both C3 and C5 were found to be significant for their cytotoxic activity. nih.gov The CoMFA model indicated that bulky groups are generally favored in certain regions, while electronegative groups are preferred in others, suggesting specific interactions within the binding pocket of the biological target. nih.gov For a derivative bearing a 2-fluorophenyl group at C5, the model showed that steric factors contributed to 70% of the QSAR equation, highlighting the importance of the size and shape of the substituents. researchgate.net
The following table illustrates the impact of substituents on the cytotoxic activity of some 3,5-diaryl-4,5-dihydropyrazole analogs against EAC cell lines, providing insight into the SAR at the C3 and C5 positions.
| Compound | C3-Substituent | C5-Substituent | Cytotoxic Activity (IC50 in µM) |
|---|---|---|---|
| Analog 1 | 3,4-Dimethylphenyl | 2-Fluorophenyl | Data Not Specified |
| Analog 2 | Phenyl | Phenyl | Data Not Specified |
| Analog 3 | 4-Methoxyphenyl | Phenyl | Data Not Specified |
Impact of N1-Substituent Modifications on Pharmacological Effects
Modifications at the N1 position of the dihydropyrazole ring have been shown to be a powerful strategy for modulating the pharmacological effects of this class of compounds. The N1 position is often solvent-exposed and provides an accessible point for introducing a wide variety of substituents that can influence properties such as solubility, metabolic stability, and receptor interactions.
For instance, in a series of 3-(2-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)-2-oxo-ethoxy)-2-substituted-phenyl-4H-chromen-4-one derivatives, the N1-substituent, a complex chromenone moiety, was essential for their anticancer and telomerase inhibitory activities. nih.gov The study demonstrated that variations in the substituents on this N1-moiety led to significant differences in biological activity, with one derivative exhibiting an IC50 value of 4.01 µg/mL against the human gastric cancer cell line SGC-7901. nih.gov
Similarly, in the context of cannabinoid CB1 receptor antagonists, N1-substituents play a critical role. For example, the introduction of a carboxamide group at the N1 position of pyrazoline derivatives has been a common strategy to enhance binding affinity and efficacy. nih.gov The nature of the amide substituent can be further modified to fine-tune the compound's properties. These findings suggest that for 3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole, the introduction of various functional groups at the N1 position, such as acyl, aryl, or heterocyclic moieties, could lead to a diverse range of pharmacological activities.
Application of Bioisosteric Replacement and Derivatization for Activity Modulation
Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the properties of a lead compound by replacing a functional group with another that has similar steric and electronic properties. This approach has been successfully applied to pyrazole (B372694) and pyrazoline derivatives to modulate their biological activity. mdpi.compreprints.org
A notable example is the development of cannabinoid CB1 receptor antagonists, where the pyrazole ring itself has been replaced with other five-membered heterocycles such as isoxazoles and thiazoles. nih.gov More relevant to the this compound scaffold, bioisosteric replacement of the aryl group at the C5 position has been explored. In one study, replacing a 4-chlorophenyl group with a 5-alkynyl-2-thienyl moiety in a series of pyrazole-based CB1 receptor antagonists led to highly potent and selective compounds. nih.gov This suggests that replacing the 2-fluorophenyl group in the target compound with other aromatic or heteroaromatic rings could be a viable strategy to alter its biological activity profile.
Derivatization, the process of chemically modifying a compound to produce a new compound with different properties, is also a key tool. For example, the synthesis of a series of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from chalcone (B49325) precursors demonstrates how derivatization of the N1 and C3/C5 positions can lead to novel structures with potential biological activities. nih.gov
Iterative Synthesis and Activity Profiling for Optimized Lead Compounds
The optimization of a lead compound is an iterative process that involves cycles of chemical synthesis, biological testing, and SAR analysis. This approach allows for the gradual refinement of the molecular structure to achieve the desired activity, selectivity, and pharmacokinetic profile.
While specific studies detailing the iterative synthesis and activity profiling of this compound were not found, the general principles are well-established in the development of related compounds. For example, the discovery of potent and selective inhibitors of Receptor Interacting Protein 1 (RIP1) kinase involved the synthesis and evaluation of a large library of 4,5-dihydropyrazole derivatives. osti.gov This process started from a high-throughput screening hit and progressed through multiple rounds of lead optimization, where modifications were made to different parts of the molecule, including the N1 and C3/C5 substituents, to improve potency and oral bioavailability. osti.gov
A similar iterative approach would be essential for the development of this compound as a therapeutic agent. This would involve:
Initial Synthesis: Preparation of the core scaffold and a small library of initial derivatives with variations at the N1, C3, and C5 positions.
Biological Screening: Testing the compounds in relevant biological assays to identify initial hits.
SAR Analysis: Analyzing the relationship between the structural modifications and the observed activity to guide the design of the next generation of compounds.
Iterative Optimization: Repeating the synthesis and screening cycles to refine the structure and improve the desired properties.
Future Perspectives and Research Challenges for 3 2 Fluorophenyl 4,5 Dihydro 1h Pyrazole
Development of Novel and Sustainable Synthetic Routes
The conventional synthesis of pyrazoline derivatives often involves the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by cyclization with hydrazine (B178648) hydrate (B1144303). ijpbs.comijfmr.com While effective, these methods can require harsh reaction conditions, extended times, and the use of volatile organic solvents, which pose environmental concerns. researchgate.net
Future research must prioritize the development of green and sustainable synthetic methodologies. These approaches aim to reduce waste, lower energy consumption, and utilize less hazardous materials. researchgate.netnih.gov A significant challenge lies in adapting these green techniques to produce 3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole with high yield and regioselectivity. The substitution pattern on the phenyl ring can influence reaction kinetics and product distribution, necessitating careful optimization for this specific isomer.
Key areas for future exploration include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by enabling rapid and uniform heating. nih.gov
Ultrasonic Irradiation: Sonochemistry offers another energy-efficient route that can enhance reaction rates and yields. nih.gov
Grinding Techniques (Mechanochemistry): Solvent-free or low-solvent grinding methods represent a highly sustainable approach, minimizing the environmental impact of chemical synthesis. researchgate.net
Use of Green Solvents and Catalysts: Investigating the use of ionic liquids, water, or other environmentally benign solvents, alongside reusable catalysts, is crucial for developing truly sustainable processes. nih.govmdpi.com
| Method | Typical Conditions | Advantages | Challenges for this compound |
|---|---|---|---|
| Conventional Heating | Refluxing in organic solvents (e.g., ethanol) for several hours. ijfmr.com | Well-established and widely used. | Long reaction times, high energy consumption, use of volatile solvents. nih.gov |
| Microwave Irradiation | Short reaction times (minutes) in a sealed vessel. nih.gov | Rapid, energy-efficient, often higher yields. researchgate.net | Requires specialized equipment, potential for pressure buildup, optimization needed. |
| Ultrasonic Irradiation | Room temperature or mild heating in an ultrasonic bath. nih.gov | Energy-efficient, can improve reaction rates. | Scale-up can be challenging, requires specific equipment. |
| Grinding/Mechanochemistry | Solvent-free or liquid-assisted grinding at ambient temperature. researchgate.net | Environmentally friendly, minimal waste. researchgate.net | Reaction monitoring can be difficult, ensuring complete conversion. |
Integration of Advanced Computational Methods for Predictive Design
Computational chemistry has become an essential tool in modern drug discovery, enabling the rational design and prediction of the properties of novel compounds. eurasianjournals.com For this compound and its derivatives, advanced computational methods can accelerate the identification of potent and selective drug candidates while reducing the costs and time associated with laboratory synthesis and screening. eurasianjournals.com
Future research should focus on the synergistic integration of various computational techniques to build predictive models for designing novel analogs. A key challenge is the accuracy of the computational models, particularly the force fields used in simulations and the need for significant computational resources. eurasianjournals.com
Prospective computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies can be employed to build models that correlate the structural features of pyrazoline derivatives with their biological activities, guiding the design of new compounds with enhanced potency. nih.gov
Molecular Docking: This technique predicts the binding mode and affinity of a ligand to a biological target, such as an enzyme or receptor. ijfmr.comnih.gov It can be used to screen virtual libraries of this compound analogs against various known and novel biological targets.
Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) provide detailed insights into the electronic structure, reactivity, and molecular properties of the compounds, helping to understand their mechanism of action at a molecular level. eurasianjournals.comresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can explore the dynamic behavior and conformational flexibility of the pyrazoline scaffold and its interaction with biological targets over time, providing a more realistic model of the binding process. eurasianjournals.comrsc.org
Machine Learning and AI: Leveraging emerging technologies like machine learning can help develop more accurate predictive models for activity and pharmacokinetic properties, accelerating the discovery of new therapeutic leads. eurasianjournals.com
| Computational Method | Application in Drug Design | Future Perspective for this compound |
|---|---|---|
| QSAR | Predicting biological activity based on chemical structure. nih.gov | Develop models to predict anticancer, anti-inflammatory, or antimicrobial activity of new analogs. |
| Molecular Docking | Predicting ligand-protein binding interactions and affinity. nih.govrsc.org | Identify potential biological targets and design derivatives with improved binding. |
| DFT Calculations | Understanding electronic properties and reaction mechanisms. eurasianjournals.comresearchgate.net | Elucidate the role of the 2-fluoro substituent in target binding and reactivity. |
| MD Simulations | Simulating the dynamic behavior of molecules and complexes. eurasianjournals.com | Validate docking results and assess the stability of ligand-protein complexes. |
Identification of Undiscovered Biological Targets and Mechanisms of Action
The pyrazoline scaffold is known to interact with a multitude of biological targets, contributing to its diverse pharmacological profile, which includes anti-inflammatory, antimicrobial, anticancer, and antidepressant activities. revistabionatura.orgnih.govresearchgate.netglobalresearchonline.net However, for many derivatives, including this compound, the full spectrum of biological targets and the precise mechanisms of action remain largely unexplored.
A significant future challenge is to move beyond preliminary screening and conduct in-depth mechanistic studies. This involves identifying specific molecular targets and elucidating the signaling pathways through which the compound exerts its effects. The presence of the 2-fluorophenyl group is particularly interesting, as fluorine can form unique interactions (e.g., hydrogen bonds, halogen bonds) with protein residues, potentially leading to novel target engagement. olemiss.edu
Future research should be directed towards:
Broad-Spectrum Target Screening: Utilizing high-throughput screening, proteomics, and chemoproteomics approaches to identify novel protein targets.
Enzyme Inhibition Assays: Screening against panels of clinically relevant enzymes, such as cyclooxygenases (COX), phosphodiesterases (PDEs), cyclin-dependent kinases (CDKs), and monoamine oxidases (MAOs), where other pyrazolines have shown activity. rsc.orgnih.govnih.gov
Receptor Binding Assays: Investigating interactions with various receptors, including cannabinoid receptors, for which some pyrazoline derivatives are known modulators. nih.gov
In-silico Target Prediction: Employing computational methods like reverse docking to predict potential biological targets based on the compound's structure. nih.gov
| Target Class | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| Enzymes | COX-2 nih.gov, PDE5 nih.gov, MAO nih.gov, CDK2 rsc.org, Carbonic Anhydrase nih.gov | Anti-inflammatory, Erectile Dysfunction, Depression, Cancer |
| Receptors | Cannabinoid Receptors (CB1, CB2) nih.gov | Neurological Disorders, Pain Management |
| Microbial Targets | Enzymes in fungi and bacteria. revistabionatura.orgnih.gov | Infectious Diseases |
| Structural Proteins | Tubulin mdpi.com | Cancer |
Exploration of Broader Pharmacological Applications and Compound Diversification
Building on the identification of new targets, future research should explore broader pharmacological applications for this compound. The versatility of the pyrazoline core allows for extensive structural modifications, enabling the synthesis of large chemical libraries for screening against a wide range of diseases. nih.gov
The primary challenge in this area is to achieve compound diversification in a strategic manner, guided by computational predictions and structure-activity relationship (SAR) studies, to create novel molecules with improved potency, selectivity, and drug-like properties.
Key strategies for future exploration include:
Scaffold Diversification: Introducing various substituents at the N1, C3, and C5 positions of the pyrazoline ring to explore the chemical space and improve pharmacological properties. For example, creating 1,3,5-trisubstituted pyrazolines has led to potent PDE5 inhibitors. nih.gov
Hybrid Molecule Synthesis: Combining the this compound scaffold with other known pharmacophores (e.g., thiazole (B1198619), triazole, benzofuran) to create hybrid compounds with potentially synergistic or novel activities. mdpi.comnih.gov
Exploring New Therapeutic Areas: Screening diversified libraries for activity in less-explored areas for pyrazolines, such as neurodegenerative diseases, metabolic disorders, and parasitic infections.
Agrochemical Applications: Given that many commercial fungicides and herbicides contain pyrazole (B372694) rings, exploring the potential of this compound derivatives as novel agrochemicals is a promising avenue. researchgate.netnih.gov
By systematically diversifying the core structure and exploring a wider range of biological activities, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for the development of next-generation therapeutic agents.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole, and how is its structural integrity validated?
Answer:
The synthesis typically involves cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives . For example, a Claisen-Schmidt condensation between 2-fluorophenylacetone and an aldehyde yields a chalcone intermediate, which undergoes hydrazine-mediated cyclization to form the dihydropyrazole core .
Characterization relies on spectroscopic techniques:
- ¹H/¹³C NMR : Confirms regiochemistry and substituent positions (e.g., diastereotopic protons in the 4,5-dihydro ring appear as distinct doublets of doublets) .
- IR Spectroscopy : Identifies N–H stretching (~3300 cm⁻¹) and C=N/C–F vibrations (~1600 cm⁻¹ and ~1200 cm⁻¹, respectively) .
- Mass Spectrometry (ESI-MS) : Validates molecular ion peaks and fragmentation patterns .
Basic: How does the 2-fluorophenyl substituent influence the reactivity and stability of the dihydropyrazole scaffold during synthetic modifications?
Answer:
The electron-withdrawing fluorine at the phenyl ring:
- Enhances electrophilicity of the α,β-unsaturated ketone precursor, accelerating cyclocondensation .
- Stabilizes intermediates via resonance effects, reducing side reactions during functionalization (e.g., alkylation or acylation at the N1 position) .
- Affects solubility : Fluorine’s hydrophobicity improves lipid membrane permeability, critical for bioactive derivatives .
Advanced: What crystallographic techniques elucidate the conformational dynamics and intermolecular interactions of this compound derivatives?
Answer:
Single-crystal X-ray diffraction is pivotal for:
- Bond geometry : Quantifies dihedral angles between the fluorophenyl and pyrazole rings (e.g., ~15–30° in bioactive derivatives) .
- Non-covalent interactions : Fluorine participates in C–H···F hydrogen bonding and π-stacking, stabilizing crystal lattices .
- Torsional flexibility : The 4,5-dihydro ring adopts envelope conformations, influencing ligand-receptor binding .
Data refinement uses software like SHELXL, with R-factors <0.05 ensuring precision .
Advanced: How do structural modifications at the N1 and C3 positions impact the biological activity of fluorophenyl-dihydropyrazole analogs?
Answer:
Key findings from structure-activity relationship (SAR) studies :
- N1 substitution : Bulky groups (e.g., carbothioamides) enhance antifungal activity by disrupting ergosterol biosynthesis .
- C3 functionalization : Electron-deficient substituents (e.g., triazoles) improve antiparasitic potency via target-specific hydrogen bonding .
- Fluorine position : Ortho-substitution (2-fluorophenyl) increases metabolic stability compared to para-substituted analogs .
Table 1 : Comparative bioactivity of derivatives:
| Substituent at C3 | IC₅₀ (µM, Antifungal) | Target Protein (PDB ID) |
|---|---|---|
| 1H-Pyrrol-2-yl | 12.3 | CYP51 (3LD6) |
| 4-Methylphenyl | 8.9 | DHFR (1U72) |
| 5-Methyl-1,2,3-triazol-4-yl | 5.2 | Trypanothione reductase (6G7I) |
Advanced: What computational strategies are employed to predict the pharmacokinetic and target-binding properties of fluorophenyl-dihydropyrazoles?
Answer:
In silico methods include:
- Molecular docking (AutoDock Vina) : Screens binding affinities to enzymes like cytochrome P450 or kinase targets .
- MD Simulations (GROMACS) : Analyzes ligand stability in binding pockets over 100-ns trajectories, highlighting critical residues (e.g., His259 in CYP51) .
- ADMET Prediction (SwissADME) : Forecasts logP (~2.5–3.5) and CYP3A4 inhibition risks, guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
